N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine
Description
N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine is a purine-based derivative characterized by a bicyclo[2.2.1]heptane moiety at the N6 position and a phenyl group at the N2 position. The endo-bicyclo[2.2.1]heptan-2-yl group confers unique steric and electronic properties, distinguishing it from analogs with simpler substituents like cyclohexyl or methoxy groups .
Properties
Molecular Formula |
C18H20N6 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-N-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-N-phenyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24)/t11-,12+,14-/m0/s1 |
InChI Key |
SLLSODGWHDUMRG-SCRDCRAPSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |
Canonical SMILES |
C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-amino-N6-endo-norbornyladenine typically involves the following steps:
Bicyclo[2.2.1]hept-2-ylamine: is reacted with 2-chloro-6-phenylaminopurine under controlled conditions to form the target compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-amino-N6-endo-norbornyladenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents at specific positions.
Scientific Research Applications
2-Phenyl-amino-N6-endo-norbornyladenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating adenosine receptor activity.
Medicine: Investigated for potential therapeutic applications in conditions such as inflammation, neurodegenerative diseases, and glaucoma.
Industry: Employed in the development of new pharmaceuticals and research tools.
Mechanism of Action
The compound exerts its effects by selectively antagonizing the Adenosine A3 receptor (A3 AR). This receptor is involved in various physiological processes, including inflammation and cell proliferation. By blocking the A3 AR, 2-phenyl-amino-N6-endo-norbornyladenine can modulate these processes, making it a valuable tool in research and potential therapeutic applications.
Molecular Targets and Pathways Involved:
Molecular Target: Adenosine A3 receptor (A3 AR).
Pathways: Inflammation, cell proliferation, and other physiological processes regulated by A3 AR.
Comparison with Similar Compounds
Structural Analogues and Their Substitutions
The following table summarizes key structural analogs and their substituents:
Key Observations:
N6 Substituent Impact: The endo-bicyclo[2.2.1]heptan-2-yl group in the target compound is more rigid and bulky compared to the 4-aminocyclohexyl group in derivatives like 7a-j. This rigidity may enhance binding specificity to biological targets but could reduce solubility .
Biological Activity: Derivatives with 4-aminocyclohexyl and substituted phenyl groups (e.g., 3-Cl-4-F-Ph in 7a) exhibited moderate antimicrobial activity, with MIC values of 8–32 µg/mL against E. coli and B. subtilis .
Physicochemical Properties
- Stability: Bicyclo systems are generally more stable toward metabolic degradation than linear or monocyclic substituents, suggesting a longer half-life for the target compound .
Biological Activity
N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure which enhances its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 284.36 g/mol. The bicyclo[2.2.1]heptane moiety contributes to its unique pharmacological profile.
Structural Representation
| Component | Structure |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research has indicated that compounds with similar structures can act as selective antagonists or agonists for various receptors, including those involved in inflammatory processes and neurotransmission.
Pharmacological Effects
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Cardiovascular Implications :
Study 1: Prostaglandin D2 Receptor Antagonism
A study investigated the effects of this compound on the prostaglandin D2 receptor in guinea pigs. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Study 2: Neuroprotection in Rodent Models
In a rodent model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests that the compound may have applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine with high purity and yield?
- Methodological Answer : Optimize reaction conditions using factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters for yield improvement. Employ green chemistry principles, such as microwave-assisted synthesis or solvent-free reactions, to enhance efficiency and reduce waste. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents can improve purity. Validate outcomes using HPLC or LC-MS to confirm ≥95% purity .
Q. How can researchers structurally characterize this compound to confirm its bicyclo[2.2.1]heptane and purine-diamine moieties?
- Methodological Answer : Use a combination of 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve overlapping signals from the bicyclic and aromatic systems. X-ray crystallography is critical for confirming stereochemistry and spatial arrangement of the endo-bicyclo substituent. FT-IR and high-resolution mass spectrometry (HRMS) further validate functional groups (e.g., amine stretches at ~3300 cm) and molecular formula .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adopt hazard controls per SDS guidelines, including fume hood use, nitrile gloves, and PPE (lab coat, goggles). For inhalation risks, ensure proper ventilation and monitor air quality. In case of exposure, follow first-aid measures: rinse skin with water for 15 minutes, seek medical attention for persistent symptoms, and provide SDS documentation to healthcare providers .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., inconsistent IC values in kinase assays) be resolved for this compound?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., ATP concentration, buffer pH, and temperature). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate inhibition kinetics. Analyze batch-to-batch purity variations via LC-MS and assess stereochemical stability under assay conditions (e.g., pH 7.4, 37°C). Statistical tools like ANOVA can identify significant outliers .
Q. What computational strategies are effective for predicting the binding mode of this compound to ATP-binding pockets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Glide) using crystal structures of target kinases (e.g., PDB: 8PT). Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability of hydrogen bonds between the purine-diamine core and conserved residues (e.g., hinge-region Glu/Lys). Free energy calculations (MM/PBSA) quantify binding affinity differences across kinase isoforms .
Q. How can researchers design experiments to investigate the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Simulate physiological environments (e.g., PBS at pH 7.4, 37°C with liver microsomes) and monitor degradation via LC-MS/MS. Identify metabolites using isotopic labeling (C/N) and MS fragmentation. Compare stability in oxidative (HO) vs. hydrolytic conditions to differentiate cleavage mechanisms. Kinetic modeling (e.g., first-order decay constants) quantifies half-life variations .
Q. What theoretical frameworks are appropriate for linking this compound’s structure to its observed biological or catalytic properties?
- Methodological Answer : Apply Hammett linear free-energy relationships to correlate substituent electronic effects (σ values) with activity trends. For bicyclo[2.2.1]heptane’s conformational rigidity, use density functional theory (DFT) to calculate strain energy and its impact on binding entropy. Relate findings to broader theories like lock-and-key vs. induced-fit binding models .
Data Contradiction Analysis
- Example : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or aggregation. Mitigate by characterizing solid-state forms (PXRD, DSC) and using dynamic light scattering (DLS) to detect nanoparticles in suspension. Standardize solvent pre-saturation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
